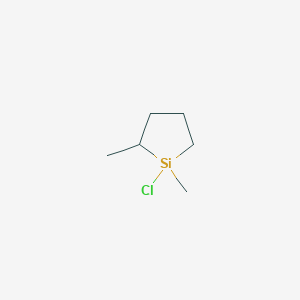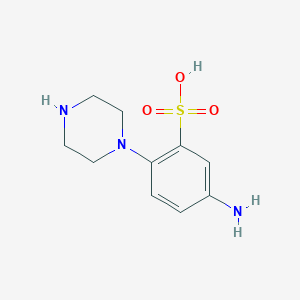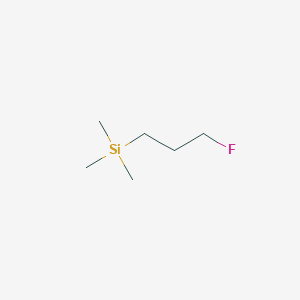
(3-Fluoropropyl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoropropyl)(trimethyl)silane is an organosilicon compound with the molecular formula C6H15FSi. It is a colorless liquid that is used as a reagent in organic synthesis, particularly for introducing the 3-fluoropropyl group into various substrates. This compound is valued for its ability to modify surfaces and create specialized materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropropyl)(trimethyl)silane typically involves the reaction of 3-fluoropropyl chloride with trimethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
3-Fluoropropyl chloride+Trimethylsilane→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoropropyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes and alkynes.
Oxidation and Reduction: The silicon-hydrogen bond can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are often used.
Oxidation and Reduction: Reagents like hydrogen peroxide or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Hydrosilylation: The major products are organosilicon compounds with added alkyl or alkenyl groups.
Oxidation and Reduction: Products include silanols and siloxanes.
Scientific Research Applications
(3-Fluoropropyl)(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for its potential in drug delivery systems and medical imaging.
Industry: Utilized in the production of specialized coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which (3-Fluoropropyl)(trimethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can undergo activation, leading to the formation of reactive intermediates that participate in further chemical transformations. The fluorine atom can also influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- Trimethoxy(3,3,3-trifluoropropyl)silane
- Trifluoromethyltrimethylsilane
- Tetramethylsilane
Uniqueness
(3-Fluoropropyl)(trimethyl)silane is unique due to the presence of the 3-fluoropropyl group, which imparts distinct chemical properties compared to other organosilicon compounds. The fluorine atom enhances the compound’s reactivity and stability, making it suitable for specialized applications in various fields.
Properties
CAS No. |
54655-50-4 |
|---|---|
Molecular Formula |
C6H15FSi |
Molecular Weight |
134.27 g/mol |
IUPAC Name |
3-fluoropropyl(trimethyl)silane |
InChI |
InChI=1S/C6H15FSi/c1-8(2,3)6-4-5-7/h4-6H2,1-3H3 |
InChI Key |
GKGYQUNPRRIUNZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,2-Benzodioxaphosphole, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B14628807.png)


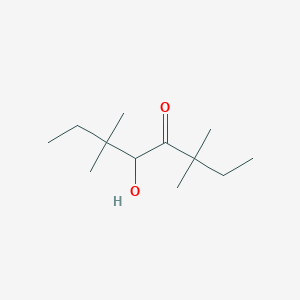
![3-Phenyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628821.png)
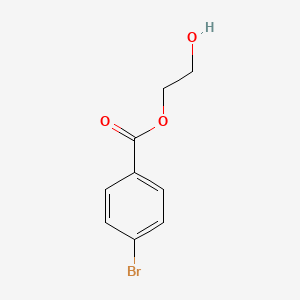
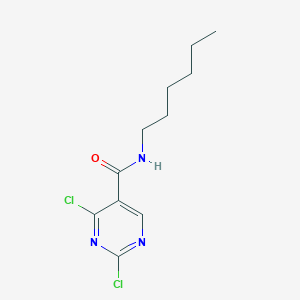
![(3,5-Dipropyl-1h-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7h)-yl)methanol](/img/structure/B14628832.png)
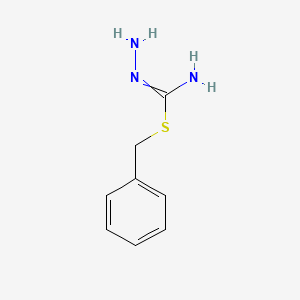
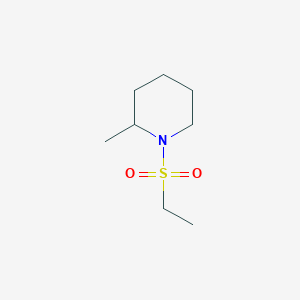
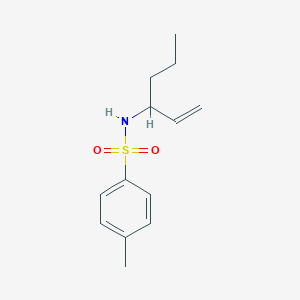
![1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14628846.png)
